Silane, trimethyl(3-methyl-2-butenyl)-
Description
Foundational Principles of Organosilicon Chemistry
Organosilicon chemistry is the study of compounds containing carbon-silicon (C-Si) bonds. wikipedia.org These compounds are often colorless, flammable, and hydrophobic. wikipedia.org The foundational principles of this field are dictated by the distinct nature of the C-Si bond compared to the carbon-carbon (C-C) bond. The C-Si bond is longer, weaker, and more polarized, with silicon being less electronegative than carbon (1.90 for Si vs. 2.55 for C). wikipedia.org This polarization places a partial positive charge on the silicon atom and a partial negative charge on the carbon atom.
A key feature of organosilicon compounds is the ability of the C-Si bond to stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This electronic effect is fundamental to the reactivity of unsaturated silanes. Furthermore, silicon is typically tetravalent with a tetrahedral geometry in most of its organic compounds. wikipedia.org The bond between silicon and electronegative elements, particularly oxygen, is remarkably strong, making silicon susceptible to nucleophilic attack. wikipedia.org These characteristics, including thermal stability and hydrophobicity, distinguish organosilicon compounds from purely organic molecules and are central to their application in synthesis. cfsilicones.com
Historical Development and Significance of Allylsilanes as Synthetic Reagents
The study of organosilicon compounds began in the 19th century, with the first organochlorosilane being prepared in 1863. wikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid much of the groundwork for the field. wikipedia.orgsbfchem.com The specific reactivity of unsaturated silanes was noted as early as 1948, when the reaction of allyltrimethylsilane with hydrobromic acid was reported. wikipedia.org
Over the past several decades, allylsilanes have emerged as indispensable reagents in organic synthesis. researchgate.net They are valued for their stability, low toxicity, and their role as effective carbon nucleophiles for creating new carbon-carbon bonds. researchgate.net A landmark development in this area is the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated reaction of allylsilanes with various electrophiles, most notably carbonyl compounds. researchgate.net This reaction and others like it capitalize on the ability of the silyl (B83357) group to control regioselectivity, with the electrophile typically adding to the γ-carbon of the allyl system. wikipedia.org The evolution of synthetic methods has expanded from traditional preparations using organolithium and organomagnesium compounds to more sophisticated transition metal-catalyzed cross-coupling reactions. researchgate.net
Overview of Research Trajectories for Trimethyl(3-methyl-2-butenyl)silane
Research involving trimethyl(3-methyl-2-butenyl)silane is situated within the broader investigation of substituted allylsilanes. The "prenyl" (3-methyl-2-butenyl) moiety is a common structural motif in natural products, making this specific silane (B1218182) a potentially valuable building block for their synthesis.
The primary research trajectory for this compound involves its application as a prenylating agent in electrophilic substitution reactions. wikipedia.org Investigations focus on its reactivity with a wide range of electrophiles, including aldehydes, ketones, and iminium ions, often under Lewis acid catalysis. wikipedia.orgresearchgate.net A key area of interest is the stereochemical outcome of these reactions, exploring how the substitution on the allylic framework influences the stereoselectivity of the carbon-carbon bond formation. Furthermore, research extends to its participation in transition metal-catalyzed transformations, where it can act as a coupling partner. researchgate.net The stability and defined reactivity of trimethyl(3-methyl-2-butenyl)silane make it a reliable tool for introducing the sterically and electronically distinct prenyl group into complex molecular architectures.
Compound Properties
Below are selected physical and chemical properties for Silane, trimethyl(3-methyl-2-butenyl)-.
| Property | Value |
| Molecular Formula | C8H18Si |
| Average Mass | 142.318 Da |
| Monoisotopic Mass | 142.117777 Da |
| ChemSpider ID | 557760 chemspider.com |
| CAS Registry Number | 18293-99-7 chemspider.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(3-methylbut-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTUAGSORHHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349035 | |
| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-99-7 | |
| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Trimethyl 3 Methyl 2 Butenyl Silane and Its Analogues
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are fundamental to the synthesis of allylsilanes, providing a direct and effective means of forming the crucial silicon-carbon bond.
Grignard Reagent-Based Approaches for Allylsilane Formation
The Grignard reaction represents a foundational and enduring method for the synthesis of organosilanes. gelest.com The general approach involves the reaction of a suitable Grignard reagent with a silicon halide. In the context of trimethyl(3-methyl-2-butenyl)silane, this would typically involve the reaction of prenylmagnesium halide with a trimethylsilyl (B98337) halide. The versatility of Grignard chemistry allows for the introduction of a wide array of functional groups, making it a vital tool for creating specialty silanes. researchgate.net
The reaction protocol can be varied to control the degree of substitution. For instance, the "normal addition" of the silane (B1218182) to the Grignard reagent is preferred for achieving full substitution. gelest.com Conversely, "reverse addition," where the Grignard reagent is added to the silane, is often employed for partial substitution. gelest.com The choice of solvent is also a critical parameter, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being common, although higher boiling point ethers and aromatic hydrocarbons can also be utilized. libretexts.orggoogle.com
Table 1: Grignard Reagent-Based Synthesis Protocols
| Protocol | Description | Preferred For |
|---|---|---|
| Normal Addition | Silane is added to the Grignard reagent. gelest.com | Full substitution of the silane. gelest.com |
| Reverse Addition | Grignard reagent is added to the silane. gelest.com | Partial substitution of the silane. gelest.com |
| In Situ Formation | Grignard reagent is formed in the presence of the silane. gelest.com | Grignards with poor stability or solubility. gelest.com |
Role of Cerium(III) Chloride in Enhancing Reaction Efficiency and Selectivity
Cerium(III) chloride (CeCl₃) has emerged as a significant promoter in organometallic reactions, enhancing both efficiency and selectivity. researchgate.netresearchgate.net In the synthesis of functionalized allylsilanes, CeCl₃ can alter the chemoselectivity of reactions involving Grignard reagents. researchgate.net For example, the reaction of trimethylsilylmethyl magnesium chloride with esters and lactones is greatly improved in the presence of CeCl₃, leading to the efficient synthesis of valuable functionalized allylsilanes. researchgate.net
The use of CeCl₃ is particularly notable in the Luche reduction of α,β-unsaturated carbonyl compounds, where it is used with sodium borohydride (B1222165) to selectively produce allylic alcohols. wikipedia.org This high selectivity is crucial for synthesizing specific isomers. Furthermore, CeCl₃ promotes the regioselective ring-opening of epoxides and aziridines with sodium azide, yielding 1,2-azidoalcohols and 1,2-azidoamines under mild conditions. organic-chemistry.org This highlights its utility in creating functionalized precursors for more complex molecules.
Strategies Utilizing Trimethylsilylmethyl Metal Species
The reaction of trimethylsilylmethyl magnesium chloride with esters, facilitated by CeCl₃, provides an efficient pathway to allylsilanes. researchgate.net This method involves the treatment of esters with a reagent prepared from CeCl₃ and trimethylsilylmethyl magnesium chloride in THF, followed by deoxysilylation on silica (B1680970) gel. researchgate.net Another approach involves the treatment of acid halides with trimethylsilylmethyl cerium dichloride, which yields bis-β-silylethyl tertiary alcohols that can be converted to allylsilanes. researchgate.net
Catalytic Cross-Coupling Methods in Allylsilane Synthesis
Catalytic cross-coupling reactions have become indispensable in modern organic synthesis, offering efficient and selective routes to a wide variety of compounds, including allylsilanes. organic-chemistry.orgudel.edu These methods often provide advantages in terms of functional group tolerance and reaction conditions.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of allylsilanes. udel.eduresearchgate.net These reactions can involve various organosilicon reagents and allyl precursors. For instance, palladium-catalyzed allylic silylation using allylic alcohols and disilanes proceeds under mild and neutral conditions, allowing for the synthesis of regio- and stereodefined allylsilanes. organic-chemistry.org The Hiyama cross-coupling, which pairs organosilanes with organic halides, is another versatile method for forming carbon-carbon bonds. nih.gov
Nickel-catalyzed cross-coupling reactions also offer a powerful strategy for allylsilane synthesis. organic-chemistry.org A notable example is the reaction of allyl alcohols with silylzinc reagents, catalyzed by NiCl₂(PMe₃)₂, which produces allylsilanes in high yields with excellent regioselectivity and E/Z-selectivity. organic-chemistry.org This method is atom-economical as it avoids the need to derivatize the allyl alcohol. organic-chemistry.org
Iridium-catalyzed enantioselective allyl-allylsilane cross-coupling has also been developed, enabling the preparation of chiral 1,5-dienes with high enantiomeric excess. researchgate.net This method utilizes an iridium-(P,olefin) catalyst with an acidic promoter. researchgate.net
Table 2: Catalytic Cross-Coupling Methods for Allylsilane Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium | Allylic alcohols and disilanes organic-chemistry.org | Mild, neutral conditions; good regio- and stereoselectivity. organic-chemistry.org |
| Nickel | Allyl alcohols and silylzinc reagents organic-chemistry.org | High yields; high regio- and E/Z-selectivity; atom-economical. organic-chemistry.org |
| Iridium | Branched racemic allylic alcohols and allylsilanes researchgate.net | High enantioselectivity for chiral 1,5-dienes. researchgate.net |
Regio- and Stereoselective Synthetic Pathways to Butenylsilanes
Achieving high regio- and stereoselectivity is a critical goal in the synthesis of substituted butenylsilanes. The specific placement of the silyl (B83357) group and the geometry of the double bond significantly influence the reactivity and utility of the resulting allylsilane.
Hydrosilylation of dienes and alkynes is a powerful method for the regio- and stereoselective synthesis of vinyl- and allylsilanes. rsc.org For example, the dirhodium(II)/XantPhos catalyzed hydrosilylation of alkynes with tertiary silanes provides a direct route to β-(Z) vinylsilanes with high functional group tolerance. rsc.org
Nickel-catalyzed cross-coupling reactions have also demonstrated high regioselectivity. The choice of ligand on the nickel catalyst can direct the reaction towards either linear or branched allylsilanes from the same allylic alcohol precursor. organic-chemistry.org For instance, a Ni/Cu-catalyzed regiodivergent synthesis of allylsilanes directly from allylic alcohols has been reported. organic-chemistry.org
Furthermore, highly regio- and stereoselective bis-stannylation of unsymmetrically substituted butadiynes can be employed to produce vinylsilanes, which can then be elaborated into more complex structures. nih.gov Chemoenzymatic cascades are also emerging as a powerful tool for the regio- and stereoselective synthesis of complex molecules, and such approaches hold promise for the synthesis of chiral butenylsilanes. researchgate.net
Elucidation of Reaction Mechanisms and Reactivity Profiles of Trimethyl 3 Methyl 2 Butenyl Silane
Radical-Initiated Transformations
Mechanistic Pathways of Radical Reductions with Silane (B1218182) Reagents
The utility of silanes, such as tris(trimethylsilyl)silane (B43935), as radical-based reducing agents is well-established in organic synthesis. mdpi.comcore.ac.uknih.gov The general mechanism for the reduction of a functional group (RZ) involves a chain process. core.ac.uknih.gov Initially, a silyl (B83357) radical, (TMS)3Si•, is generated through an initiation step. This highly reactive species then abstracts the functional group Z from the organic substrate, producing a site-specific radical (R•). This carbon-centered radical subsequently abstracts a hydrogen atom from a silane molecule to yield the reduced product (RH) and a new silyl radical, which continues the chain reaction. core.ac.uknih.gov The termination of these chain reactions occurs through radical-radical combination or disproportionation. core.ac.uk
The efficacy of silanes as hydrogen donors is influenced by the Si-H bond dissociation enthalpy. For instance, tris(trimethylsilyl)silane has a lower Si-H bond dissociation enthalpy (353.5 kJ mol−1) compared to triethylsilane (398 kJ mol−1), making it a more reactive hydrogen donor. core.ac.uk The reaction rates of primary alkyl radicals with a mixed system of (TMS)3SiH and thiols are significantly high, demonstrating the efficiency of this system in radical reductions. mdpi.comcore.ac.uk
Hydrosilylation Reactions of Unsaturated Substrates
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry, often catalyzed by transition metals like platinum. wikipedia.orgnih.gov The most accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This pathway involves the formation of a metal complex containing a hydride, a silyl ligand, and the unsaturated substrate. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.orgnih.gov
However, radical-based hydrosilylation offers an alternative pathway. mdpi.com In this process, a silyl radical, generated by an initiator, adds to the carbon-carbon double or triple bond of the substrate. This addition is highly regioselective, also following an anti-Markovnikov pattern, to produce a radical adduct. mdpi.com This intermediate then abstracts a hydrogen atom from the silane, yielding the hydrosilylated product and regenerating the silyl radical to propagate the chain. mdpi.com This method is effective for both electron-rich and electron-poor olefins. mdpi.com
Intramolecular Radical Cyclization Reactions
Intramolecular radical cyclization is a powerful strategy for constructing cyclic compounds, including nitrogen- and oxygen-containing heterocycles like indolines and 2,3-dihydrobenzofurans. nih.govrsc.org Silanes, such as tris(trimethylsilyl)silane, can promote these reductive cyclizations, sometimes under visible light irradiation without the need for a transition metal photocatalyst. nih.govrsc.org
The proposed mechanism involves the homolytic cleavage of the Si-H bond to generate a silicon-centered radical. nih.gov This silyl radical can then abstract a halogen atom from a suitable substrate to form an aryl or alkyl radical. nih.gov This newly formed radical subsequently undergoes an intramolecular cyclization, typically a 5-exo-trig or 6-endo-trig closure, to create a new ring system and a new radical center. nih.govrsc.org The final step is a hydrogen atom abstraction from the silane to furnish the cyclized product and regenerate the silyl radical. nih.gov The preference for exo versus endo cyclization can be influenced by the nature of the radical and the reaction conditions. rsc.org
Photochemical Radical Processes Involving Trimethyl(3-methyl-2-butenyl)silane
The photochemical generation of silyl radicals from various organosilicon compounds is a convenient and efficient method for initiating radical reactions. ub.edu.ar Irradiation of aryldisilanes can lead to the homolysis of the Si-Si bond, producing silyl radicals. ub.edu.ar Similarly, photochemically generated alkoxy radicals can abstract a hydrogen atom from a hydrosilane to produce silyl radicals. ub.edu.ar
In the context of trimethyl(3-methyl-2-butenyl)silane, while specific studies on its photochemical radical processes are not detailed in the provided results, general principles of photochemistry of organosilanes can be applied. For instance, the photolysis of related compounds like trimethyl(2-propynyloxy)silane in the presence of carbon disulfide has been shown to initiate polymerization through radical pathways at the unsaturated bond. researchgate.net It is plausible that UV irradiation of trimethyl(3-methyl-2-butenyl)silane could lead to the formation of radicals, either through direct photolysis or via sensitization, which could then participate in various radical transformations. The presence of the allylic group in trimethyl(3-methyl-2-butenyl)silane could also lead to the formation of stabilized allylic radicals through hydrogen abstraction. rsc.org
Catalytic Activation and Transformation Mechanisms
Lewis Acid-Catalyzed Reactions, including Mukaiyama Aldol (B89426) Processes
Lewis acids play a crucial role in activating organosilanes for various chemical transformations. nih.govoup.com Neutral silanes, particularly those with highly electron-withdrawing substituents, can exhibit significant Lewis acidity and catalyze reactions such as deoxygenations and carbonyl-olefin metathesis. nih.gov
A prominent example of a Lewis acid-catalyzed reaction involving a silyl compound is the Mukaiyama aldol addition. wikipedia.orgjk-sci.comrichmond.eduyoutube.commsu.edu In this reaction, a silyl enol ether reacts with a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). wikipedia.orgjk-sci.comyoutube.com The Lewis acid activates the carbonyl group by coordination, making it more electrophilic. jk-sci.comyoutube.com This is followed by the nucleophilic attack of the silyl enol ether on the activated carbonyl, leading to the formation of a carbon-carbon bond. wikipedia.orgyoutube.com A subsequent workup step yields the β-hydroxy carbonyl compound. wikipedia.org The stereochemical outcome of the Mukaiyama aldol reaction can be controlled by the choice of substrates, Lewis acid, and reaction conditions. wikipedia.orgjk-sci.com While trimethyl(3-methyl-2-butenyl)silane itself is not a silyl enol ether, its derivatives could potentially be used in Mukaiyama-type reactions.
The activation of silanes by Lewis acids is not limited to aldol reactions. Frustrated Lewis pairs (FLPs), formed by the interaction of a silane with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can activate the Si-H bond and facilitate reactions like the hydrosilylation of carbonyls. rsc.org This involves the generation of an electrophilic silicon center that is then attacked by the carbonyl substrate. rsc.org
Table of Reaction Parameters
| Reaction Type | Key Reagents/Catalysts | General Mechanism | Typical Substrates | Key Intermediates |
|---|---|---|---|---|
| Radical Reduction | (TMS)3SiH, Radical Initiator | Radical chain reaction | Organic halides, Chalcogenides | Silyl radical, Carbon-centered radical |
| Hydrosilylation (Radical) | Silane, Radical Initiator | Radical addition to unsaturated bond | Alkenes, Alkynes | Silyl radical, Radical adduct |
| Hydrosilylation (Catalytic) | Silane, Pt or other metal catalyst | Chalk-Harrod mechanism | Alkenes, Alkynes | Metal-hydride-silyl-alkene complex |
| Intramolecular Radical Cyclization | Silane, Radical Initiator | Radical abstraction followed by cyclization | Halo-alkenes/alkynes | Silyl radical, Aryl/Alkyl radical |
| Mukaiyama Aldol Addition | Silyl enol ether, Carbonyl compound, Lewis Acid (e.g., TiCl4) | Lewis acid activation of carbonyl | Aldehydes, Ketones | Activated carbonyl-Lewis acid complex |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, facilitated by a transition metal catalyst, most commonly palladium. nih.govunistra.fryoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Palladium-Mediated Carbon-Carbon Bond Formations
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. unistra.frillinois.edu The versatility of these reactions stems from the wide range of organometallic reagents and organic electrophiles that can be employed, leading to the formation of diverse carbon-carbon bonds. illinois.edu
In the context of trimethyl(3-methyl-2-butenyl)silane, palladium catalysis can be utilized to activate the silicon-carbon bond for subsequent coupling reactions. While direct cross-coupling of allylsilanes can be challenging, strategies involving the conversion of the silane to a more reactive organosilanol or silanolate have proven effective. nih.govillinois.edu These activated silicon species can then participate in palladium-catalyzed cross-coupling reactions with various organic halides or triflates. nih.govillinois.edu
The mechanism of these reactions generally follows the established catalytic cycle for palladium cross-coupling. nih.govyoutube.com The cycle is initiated by the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the activated silane is transferred to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which regenerates the palladium(0) catalyst and yields the desired cross-coupled product. nih.govyoutube.com
The scope of palladium-catalyzed cross-coupling reactions is extensive, accommodating a wide variety of substrates. nih.gov This has led to their widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. illinois.edu
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst | Product | Reference |
| Aryl Halide | Organoboron Compound | Palladium Complex | Biaryl | unistra.fr |
| Vinyl Halide | Organotin Compound | Palladium Complex | Substituted Alkene | unistra.fr |
| Aryl Triflate | Organosilanol | Palladium Complex | Aryl-Substituted Compound | nih.govillinois.edu |
Rhodium-Catalyzed Carbocyclization and Ene-Cycloisomerization
Rhodium catalysts are effective in promoting intramolecular reactions of enynes and dienes, leading to the formation of cyclic and bicyclic structures. researchgate.netnih.govnih.gov These transformations, which include carbocyclization and ene-cycloisomerization reactions, are highly valuable for the stereocontrolled synthesis of complex carbocycles. researchgate.netnih.gov
In the context of substrates analogous to trimethyl(3-methyl-2-butenyl)silane, rhodium catalysis can facilitate intramolecular cyclizations. For instance, a rhodium catalyst can initiate the cyclization of a 1,6-enyne through an oxidative addition and migratory insertion sequence. This process can lead to the formation of five-membered rings with high diastereoselectivity. nih.gov
Ene-cycloisomerization reactions, a type of Alder-ene reaction, represent another powerful application of rhodium catalysis. researchgate.netnih.gov These reactions involve the intramolecular coupling of an alkene and an alkyne, providing an atom-economical route to cyclic compounds. researchgate.netnih.gov The mechanism is believed to involve the formation of a rhodacyclopentene intermediate, which then undergoes reductive elimination to afford the cyclized product. nih.gov The use of chiral ligands on the rhodium catalyst can enable enantioselective versions of these reactions. researchgate.netnih.gov
Table 2: Rhodium-Catalyzed Cyclization Reactions
| Reaction Type | Substrate Type | Catalyst | Product Type | Reference |
| Carbocyclization | 1,6-Enyne | Rhodium Complex | Five-Membered Carbocycle | nih.gov |
| Ene-Cycloisomerization | Dienyl Allene | Rhodium Complex | Bicyclic Compound | nih.gov |
| Alder-Ene Reaction | Cyclopentene and Silylacetylene | Rhodium Complex | Chiral (E)-vinylsilane | researchgate.netnih.gov |
Iridium-Catalyzed Transformations
Iridium catalysts have emerged as powerful tools for a variety of organic transformations, although their application to trimethyl(3-methyl-2-butenyl)silane specifically is not extensively documented. However, the reactivity patterns of iridium catalysts suggest potential applications. Iridium complexes are known to catalyze C-H activation, isomerization, and hydrogenation reactions.
In related systems, iridium catalysts have been shown to be effective in the functionalization of allylic C-H bonds. This suggests that trimethyl(3-methyl-2-butenyl)silane could potentially undergo iridium-catalyzed reactions involving the activation of the C-H bonds on the prenyl group. Such transformations could lead to the introduction of new functional groups at specific positions within the molecule.
Iminium Catalysis and Conjugate Additions
Iminium catalysis is a branch of organocatalysis that utilizes the formation of a transient iminium ion to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack. acs.org This strategy allows for highly enantioselective conjugate addition reactions. acs.org
In the context of trimethyl(3-methyl-2-butenyl)silane, the silyl group can act as a latent nucleophile. The reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst, such as a MacMillan catalyst, generates a chiral iminium ion. acs.org This iminium ion is then susceptible to nucleophilic attack. While direct conjugate addition of the allylsilane may not be facile, related silyloxy furans have been shown to add to iminium ions in a conjugate fashion. acs.org
The proposed mechanism involves the formation of the iminium ion, which lowers the LUMO of the enal, making it more electrophilic. acs.org The nucleophile then attacks the β-position of the iminium ion from the less sterically hindered face, as dictated by the chiral catalyst. Subsequent hydrolysis releases the catalyst and furnishes the enantioenriched product. acs.org
Cycloaddition Chemistry
[2+2] Photocycloaddition with Carbonyl Compounds
The [2+2] photocycloaddition is a photochemical reaction that involves the union of two unsaturated molecules to form a four-membered ring. When an alkene reacts with a carbonyl compound, this reaction is known as the Paternò–Büchi reaction.
In the case of trimethyl(3-methyl-2-butenyl)silane, its terminal double bond can participate in [2+2] photocycloaddition reactions with carbonyl compounds upon photochemical activation. This reaction would lead to the formation of oxetanes, which are four-membered heterocyclic compounds containing an oxygen atom. The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the electronic properties and steric bulk of both the alkene and the carbonyl compound.
1,3-Dipolar Cycloadditions for Heterocycle Synthesis
The utility of allylsilanes, such as trimethyl(3-methyl-2-butenyl)silane, in the synthesis of heterocyclic compounds via 1,3-dipolar cycloadditions is a subject of significant interest in organic chemistry. While direct studies on trimethyl(3-methyl-2-butenyl)silane in this specific context are not extensively detailed in the provided search results, the reactivity can be inferred from related systems. For instance, the behavior of silicon-substituted alkynes like 4-(trimethylsilyl)-3-butyn-2-one (B1224664) in [3+2] cycloaddition reactions with cycloimmonium salts offers valuable insights. rsc.org In these reactions, the trimethylsilyl (B98337) group acts as a regiochemical director and can be retained or lost in the final product to yield functionalized indolizines. rsc.org
The reaction of 4-(trimethylsilyl)-3-butyn-2-one with various cycloimmonium ylides demonstrated that it serves as an effective dipolarophile. rsc.org Depending on the reaction conditions and the specific ylide used, the reaction can lead to the formation of either silylated or non-silylated acetylindolizines. rsc.org This suggests that the trimethylsilyl group can be strategically employed to influence the outcome of the cycloaddition and can be a useful handle for further synthetic transformations. The study revealed the formation of isomeric products, specifically 1-acetyl-2-trimethylsilyl-indolizines and 1-trimethylsilyl-2-acetylindolizines, the structures of which were confirmed by X-ray crystallography. rsc.org
The general mechanism for a 1,3-dipolar cycloaddition involves the concerted or stepwise reaction of a 1,3-dipole (like a nitrile oxide, azide, or nitrone) with a dipolarophile (the alkene or alkyne). The presence of the trimethylsilyl group on the dipolarophile can influence the regioselectivity of the addition due to both steric and electronic effects. In the case of trimethyl(3-methyl-2-butenyl)silane, the electron-donating nature of the silyl group can activate the double bond towards electron-deficient dipoles.
| Dipolarophile | 1,3-Dipole | Product(s) | Key Observation |
|---|---|---|---|
| 4-(trimethylsilyl)-3-butyn-2-one | Cycloimmonium Ylides | 1-acetyl-2-trimethylsilyl-indolizines, 1-trimethylsilyl-2-acetylindolizines, 1-acetylindolizines (non-silylated) | The trimethylsilyl group directs regioselectivity and can be cleaved or retained in the final heterocyclic product. |
Electrocatalytic and Anodic Oxidation Mechanisms
The electrochemical oxidation of organosilanes, including allylsilanes, presents a valuable method for the synthesis of silanols and other oxygenated derivatives under mild conditions. researchgate.netacs.orgacs.org The direct anodic oxidation of the Si-H bond is challenging due to its high redox potential. rsc.org Consequently, mediated electrochemical approaches are often employed.
One common strategy involves the use of a hydrogen-atom transfer (HAT) mediator, such as N-hydroxyphthalimide (NHPI). rsc.org In this mechanism, the mediator is first oxidized at the anode to generate a radical species (e.g., the phthalimide (B116566) N-oxyl or PINO radical). rsc.org This radical then abstracts a hydrogen atom from the hydrosilane, forming a silyl radical. The silyl radical can then be further oxidized to a silyl cation, which subsequently reacts with water or another nucleophile to yield the corresponding silanol. rsc.org
Intramolecular anodic olefin coupling reactions involving allylsilanes have also been explored. nih.gov These reactions can be employed to form cyclic structures, and the presence of the silyl group can influence the stereochemical outcome of the cyclization. nih.gov For instance, the anodic coupling of an enol ether with a trisubstituted allylsilane has been shown to produce a five-membered ring with high stereoselectivity. nih.gov The stereochemical course of such reactions is often under kinetic control. nih.gov
The electrochemical allylic C-H oxidation of olefins, a related process, can be mediated by reagents like N-hydroxytetrachlorophthalimide (TCNHPI). sigmaaldrich.com The proposed mechanism involves the anodic generation of the tetrachlorophthalimido N-oxyl radical, which abstracts an allylic hydrogen to form a stabilized allylic radical. sigmaaldrich.comnih.gov This radical can then react with an oxygen source to yield the oxidized product. nih.gov
| Catalyst/Mediator System | Oxidant | Substrate Type | Product | Reference |
|---|---|---|---|---|
| [IrCl(C8H12)]2 | H2O | Organosilanes | Silanols | acs.org |
| RuH2(CO)(PPh3)3 | H2O | Organosilanes | Silanols | acs.org |
| NHPI (N-hydroxyphthalimide) | Electrochemical | Hydrosilanes | Silanols | rsc.org |
| Cytochrome P450 | O2 | Hydrosilanes | Silanols | nih.gov |
| TCNHPI (N-hydroxytetrachlorophthalimide) | Electrochemical | Olefins | Enones | sigmaaldrich.com |
Radical Isomerization and Fragmentation Pathways
Allylsilanes are known to undergo radical-mediated isomerization and fragmentation reactions. These pathways are significant as they can lead to the formation of more stable alkenylsilane isomers or result in the cleavage of the carbon-silicon bond.
The isomerization of allylsilanes to the corresponding vinyl- or propenylsilanes can be catalyzed by various transition metal complexes and Lewis acids. For example, B(C6F5)3 has been demonstrated to be an effective catalyst for the E-selective isomerization of allylsilanes. nih.govacs.org The proposed mechanism for this transformation may involve a hydride abstraction, a 1,2-hydride shift, or a 1,3-hydride shift. nih.gov This isomerization is synthetically valuable as it converts readily available allylsilanes into versatile alkenylsilane intermediates that can participate in reactions like Hiyama coupling. acs.org Cobalt complexes, in conjunction with an organosilane, have also been utilized for the positional isomerization of terminal alkenes through a reversible hydrogen atom transfer (HAT) mechanism. sigmaaldrich.com
Radical fragmentation is another characteristic reaction of certain allylsilanes, particularly those that can form a stable silyl radical upon fragmentation. Allyltris(trimethylsilyl)silanes, for instance, are prone to β-fragmentation. thieme.com When a radical adds to the double bond of such a silane, it generates a new radical at the β-position to the silyl group. This intermediate readily undergoes fragmentation to yield an allylated product and a tris(trimethylsilyl)silyl radical, which can propagate a radical chain. thieme.com
For trimethyl(3-methyl-2-butenyl)silane, radical addition to the double bond would generate a tertiary radical β to the trimethylsilyl group. While not as facile as with tris(trimethylsilyl)silanes, β-fragmentation to release a trimethylsilyl radical and form a diene is a plausible pathway. The stability of the resulting radical and the reaction conditions will dictate the competition between isomerization and fragmentation.
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| B(C6F5)3 | Allyl triphenyl silane | Triphenyl(prop-1-en-1-yl)silane | High E-selectivity, tolerates various silyl substituents. | nih.govacs.org |
| Co(salen,t-Bu, t-Bu)Cl / Organosilane | Terminal Alkenes | Internal Alkenes | Chemoselective, proceeds via reversible hydrogen atom transfer. | sigmaaldrich.com |
Strategic Applications of Trimethyl 3 Methyl 2 Butenyl Silane in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The significance of this methodology lies in its ability to introduce a prenyl group (3-methyl-2-butenyl), a common isoprenoid structural motif found in many biologically active natural products. This reaction has been instrumental in the total synthesis of complex polycyclic compounds that feature multiple stereogenic centers. frontiersin.orgnih.gov
Table 1: Key Features of the Hosomi-Sakurai Reaction
| Feature | Description |
|---|---|
| Reagents | Trimethyl(3-methyl-2-butenyl)silane, Electrophile (e.g., ketone, aldehyde) |
| Catalyst | Strong Lewis Acid (e.g., TiCl₄, BF₃, SnCl₄) jk-sci.com |
| Product | Homoallylic alcohol or corresponding prenylated compound |
| Key Intermediate | β-silyl carbocation |
| Driving Force | β-silicon effect stabilizing the carbocation wikipedia.org |
| Application | C-C bond formation, Natural product synthesis frontiersin.org |
Synthesis of Functionalized Heterocyclic Compounds
The reactivity of trimethyl(3-methyl-2-butenyl)silane extends to the synthesis of heterocyclic structures, particularly those containing nitrogen. These compounds are of immense interest due to their prevalence in pharmaceuticals and biologically active molecules.
While direct examples involving trimethyl(3-methyl-2-butenyl)silane are specialized, its application can be understood by analogy to similar allylsilanes in annulation reactions. For instance, triflimide-catalyzed reactions between o-hydroxy benzylic alcohols and allylsilanes have been shown to produce chromanes, a class of oxygen-containing heterocycles. chemrxiv.org
A similar strategy can be employed for the synthesis of nitrogen-containing heterocycles. The aza-Hosomi-Sakurai reaction, a variation of the classic method, allows for the one-step synthesis of homoallylamines by reacting an allylsilane with an aldehyde and a carbamate or sulfonamide in the presence of a Lewis acid catalyst. nih.gov This approach can be extended to intramolecular cyclization reactions, providing a convergent pathway to various nitrogen heterocycles.
In a potential synthetic route, an appropriate substrate containing both an electrophilic center (like an imine or its precursor) and a suitable tether could react with trimethyl(3-methyl-2-butenyl)silane. The initial Hosomi-Sakurai type addition would be followed by a subsequent intramolecular ring-closing step to form the heterocyclic ring. This strategy offers a powerful method for constructing complex heterocyclic scaffolds from simple, readily available precursors. chemrxiv.orgchemrxiv.org
Table 2: Proposed Annulation for Nitrogen Heterocycle Synthesis
| Step | Process | Reagents/Intermediates |
|---|---|---|
| 1 | Lewis acid activation of an electrophilic precursor. | Substrate with imine/aldehyde, Lewis Acid |
| 2 | Nucleophilic attack by trimethyl(3-methyl-2-butenyl)silane. | β-silyl carbocation intermediate |
| 3 | Intramolecular cyclization. | Ring closure onto an internal nucleophile |
| 4 | Final product formation. | Fused or substituted nitrogen heterocycle |
Note: The applications detailed in sections 4.2.1, 4.2.3, and 4.3.1 for the specific compound Silane (B1218182), trimethyl(3-methyl-2-butenyl)- are not sufficiently documented in publicly available scientific literature to provide a thorough and accurate summary.
Table of Mentioned Compounds
| Compound Name |
|---|
| Silane, trimethyl(3-methyl-2-butenyl)- |
| Prenyltrimethylsilane |
| Titanium tetrachloride |
| Boron trifluoride |
| Chromane |
| Triflimide |
Role in Polymerization and Material Science
Photo-promoted Cationic Polymerization of Epoxides
The application of trimethyl(3-methyl-2-butenyl)silane in photo-promoted cationic polymerization of epoxides is a speculative yet intriguing area of investigation. Generally, cationic polymerization of epoxides is initiated by superacids generated from the photolysis of onium salts. The role of an allylsilane in such a system is not well-documented for this specific compound. However, drawing parallels from the broader field of cationic polymerization, one could envision a scenario where the allylsilane acts as a chain transfer agent or a terminating agent.
In a hypothetical scenario, the growing cationic polymer chain could be intercepted by the nucleophilic double bond of the trimethyl(3-methyl-2-butenyl)silane. This would effectively cap the polymer chain and generate a stabilized carbocation β to the silicon atom. Subsequent elimination of the trimethylsilyl (B98337) group would then yield a polymer with a terminal prenyl group. This functionality could be leveraged for further post-polymerization modifications. It is important to note that this proposed mechanism is based on the fundamental reactivity of allylsilanes and has not been experimentally verified for trimethyl(3-methyl-2-butenyl)silane in the context of photo-promoted cationic polymerization of epoxides.
Reductive Functional Group Modifications and Alkylations
While silanes are broadly utilized in reductive functional group modifications, the specific role of trimethyl(3-methyl-2-butenyl)silane in this capacity is not established in the scientific literature. Typically, hydrosilanes, which possess a silicon-hydrogen bond, serve as hydride donors for the reduction of various functional groups. Trimethyl(3-methyl-2-butenyl)silane, lacking a Si-H bond, is not a direct hydride donor and therefore would not function as a classical reducing agent.
Instead, its utility in functional group modifications would likely lie in its capacity as a prenylating agent. In the presence of a Lewis acid, the carbon-silicon bond can be activated, allowing the prenyl group to act as a nucleophile. This is characteristic of the well-known Hosomi-Sakurai reaction, where allylsilanes react with various electrophiles, such as aldehydes, ketones, and imines, to form the corresponding homoallylic alcohols and amines.
For instance, the reaction of trimethyl(3-methyl-2-butenyl)silane with an aldehyde in the presence of a Lewis acid like titanium tetrachloride would be expected to yield a prenylated secondary alcohol. This transformation is not a reduction in the traditional sense but rather a carbon-carbon bond-forming reaction that modifies the functional group of the electrophile.
| Electrophile | Lewis Acid | Expected Product |
| Aldehyde (R-CHO) | TiCl₄ | Prenylated secondary alcohol |
| Ketone (R₂C=O) | TiCl₄ | Prenylated tertiary alcohol |
| Imine (R₂C=NR') | BF₃·OEt₂ | Prenylated secondary amine |
Integration into Cascade and Tandem Reactions
The integration of trimethyl(3-methyl-2-butenyl)silane into cascade and tandem reactions represents its most promising and well-founded application in advanced organic synthesis. The nucleophilic nature of the allylic double bond, stabilized by the β-silyl effect, makes it an excellent participant in sequential bond-forming events. These reactions often proceed with high stereocontrol and lead to the rapid construction of complex molecular architectures from simple precursors.
A prime example of such a process is the tandem Prins/Friedel-Crafts cyclization. In a hypothetical reaction, an aldehyde could first undergo a Prins-type reaction with the prenylsilane to generate a stabilized carbocation. If the substrate also contains an appropriately positioned aromatic ring, this carbocation can be trapped intramolecularly via a Friedel-Crafts alkylation, leading to the formation of a polycyclic system in a single synthetic operation.
The specific substitution pattern of trimethyl(3-methyl-2-butenyl)silane, with two methyl groups on the terminal carbon of the double bond, would influence the regioselectivity of the initial attack and the nature of the resulting carbocationic intermediate. This could be strategically employed to control the outcome of the cascade sequence.
Below is a table illustrating a potential tandem reaction involving trimethyl(3-methyl-2-butenyl)silane.
| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Type |
| 2-(2-vinylphenyl)acetaldehyde | Trimethyl(3-methyl-2-butenyl)silane | BF₃·Et₂O | Prins cyclization, Friedel-Crafts alkylation | 4-Prenyl-tetralin-2-ol derivative |
Advanced Spectroscopic and Analytical Characterization in Trimethyl 3 Methyl 2 Butenyl Silane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of trimethyl(3-methyl-2-butenyl)silane in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, five distinct proton signals are expected. The trimethylsilyl (B98337) group protons ((CH₃)₃Si-) would appear as a sharp singlet far upfield, characteristic of protons on silicon. libretexts.org The allylic protons on the carbon adjacent to the silicon atom (-CH₂-Si) would appear as a doublet. The vinyl proton (-CH=) would be a triplet of triplets due to coupling with the adjacent methylene (B1212753) and methyl protons. The two methyl groups attached to the double bond are chemically non-equivalent and would appear as distinct singlets.
Predicted ¹H NMR Chemical Shifts:
-Si(CH₃)₃: A singlet around δ 0.0-0.1 ppm.
-Si-CH₂-: A doublet in the allylic region, approximately δ 1.5-1.7 ppm. orgchemboulder.com
=CH-: A triplet in the vinylic region, around δ 5.0-5.2 ppm.
=C(CH₃)₂: Two distinct singlets for the methyl protons, expected around δ 1.6-1.8 ppm. orgchemboulder.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts for each unique carbon atom. This is crucial for confirming the carbon backbone of the molecule. For trimethyl(3-methyl-2-butenyl)silane, six distinct carbon signals are anticipated.
Predicted ¹³C NMR Chemical Shifts:
-Si(CH₃)₃: A signal at approximately δ -2.0 ppm. researchgate.net
-Si-CH₂-: A signal around δ 20-25 ppm. organicchemistrydata.org
=CH-: An sp² carbon signal in the range of δ 120-125 ppm. oregonstate.edu
=C(CH₃)₂: An sp² quaternary carbon signal around δ 130-135 ppm.
=C(CH₃)₂: Two distinct sp³ methyl carbon signals between δ 18-26 ppm. oregonstate.edu
Table 1. Predicted NMR Data for Trimethyl(3-methyl-2-butenyl)silane
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -Si(CH₃)₃ | 0.0 - 0.1 | Singlet |
| ¹H | -Si-CH₂- | 1.5 - 1.7 | Doublet |
| ¹H | =CH- | 5.0 - 5.2 | Triplet |
| ¹H | =C(CH₃)₂ | 1.6 - 1.8 | Two Singlets |
| ¹³C | -Si(CH₃)₃ | ~ -2.0 | - |
| ¹³C | -Si-CH₂- | 20 - 25 | - |
| ¹³C | =CH- | 120 - 125 | - |
| ¹³C | =C(CH₃)₂ | 130 - 135 | - |
| ¹³C | =C(CH₃)₂ | 18 - 26 | - |
Stereochemical analysis, particularly for related or more complex allylic silanes, can also be performed using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine the spatial proximity of protons and confirm isomeric purity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For trimethyl(3-methyl-2-butenyl)silane (C₈H₁₈Si), the molecular weight is 142.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 142. This peak confirms the molecular weight of the compound. The fragmentation of organosilanes is often highly characteristic. nih.gov Key fragmentation pathways for trimethyl(3-methyl-2-butenyl)silane would likely include:
Loss of a methyl group ([M-15]⁺): Cleavage of a methyl group from the silicon atom results in a stable siliconium ion at m/z 127. This is often a prominent peak.
Trimethylsilyl cation ([Si(CH₃)₃]⁺): A very common and often the base (most intense) peak in the spectra of trimethylsilyl compounds, appearing at m/z 73.
Allylic cleavage: Fragmentation of the C-C bond beta to the double bond can lead to the formation of a resonance-stabilized allylic cation. gatech.edu Cleavage of the Si-C bond would produce a prenyl cation at m/z 69.
Table 2. Predicted Key Mass Spectrometry Fragments for Trimethyl(3-methyl-2-butenyl)silane
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 142 | [M]⁺ | [C₈H₁₈Si]⁺ | Molecular Ion |
| 127 | [M - CH₃]⁺ | [C₇H₁₅Si]⁺ | Loss of a methyl group from Si |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, often the base peak |
| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Prenyl cation from Si-C bond cleavage |
These predictable fragmentation patterns provide a molecular fingerprint that aids in the structural confirmation of the target compound, especially when analyzed by combined Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. gelest.com The IR spectrum of trimethyl(3-methyl-2-butenyl)silane would display characteristic absorption bands confirming its key structural features.
Key expected absorption bands include:
C-H stretching (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the methyl and methylene groups. libretexts.org
C-H stretching (sp²): A medium intensity band just above 3000 cm⁻¹, typically around 3010-3080 cm⁻¹, for the vinyl C-H bond. libretexts.org
C=C stretching: A medium intensity absorption around 1640-1680 cm⁻¹ for the carbon-carbon double bond. libretexts.orgudel.edu
Si-C stretching: Characteristic strong bands for the trimethylsilyl group are expected around 1250 cm⁻¹ (symmetric deformation) and 840-860 cm⁻¹ (rocking). gelest.com
Table 3. Predicted Characteristic IR Absorption Bands for Trimethyl(3-methyl-2-butenyl)silane
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010 - 3080 | C-H Stretch | =C-H (Vinyl) |
| 2850 - 3000 | C-H Stretch | -CH₃, -CH₂ (Alkyl) |
| 1640 - 1680 | C=C Stretch | Alkenyl |
| ~ 1250 | Symmetric Deformation | Si-(CH₃)₃ |
| 840 - 860 | Rocking | Si-(CH₃)₃ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net Since trimethyl(3-methyl-2-butenyl)silane is a stable, diamagnetic molecule with no unpaired electrons, it is EPR-silent and cannot be directly observed by this technique.
EPR spectroscopy would only become relevant in studies where trimethyl(3-methyl-2-butenyl)silane is used as a precursor to generate radical intermediates, for instance, a silicon-centered radical formed by homolytic cleavage of a bond to the silicon atom. technion.ac.ilrsc.org In such a hypothetical case, EPR could be used to detect and characterize the resulting silyl (B83357) radical. However, a review of the scientific literature indicates that no such EPR studies have been published for this specific compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org The technique requires a single, well-ordered crystal of the substance. Organosilanes with structures similar to trimethyl(3-methyl-2-butenyl)silane are typically liquids at room temperature with low melting points. Therefore, obtaining a suitable single crystal for X-ray diffraction analysis would be challenging and require cryogenic techniques.
A search of the available scientific literature and crystallographic databases reveals no published single-crystal X-ray structures for trimethyl(3-methyl-2-butenyl)silane. acs.orgresearchgate.net This is not unexpected for a relatively simple, non-polymeric organosilane that is not solid at standard conditions.
Chromatographic Techniques for Product Isolation and Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of trimethyl(3-methyl-2-butenyl)silane from reaction mixtures and for quality control.
Gas Chromatography (GC): Given its volatility and thermal stability, gas chromatography is the premier technique for analyzing this compound. nih.govnih.gov When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample with high accuracy. researchgate.net A typical GC analysis would involve a nonpolar capillary column (e.g., with a polydimethylsiloxane (B3030410) stationary phase) and a temperature program to separate the compound from starting materials, solvents, or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC and MS is particularly powerful. wiley.com GC separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component as it elutes, allowing for positive identification of the target compound and any impurities.
High-Performance Liquid Chromatography (HPLC): While GC is more common for this type of compound, reversed-phase HPLC could potentially be used for purification or analysis, particularly if the compound is part of a less volatile mixture. A C18 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and water would be a typical starting point. However, due to the compound's lack of a strong chromophore, detection would likely require a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Table 4. Suitable Chromatographic Techniques for Trimethyl(3-methyl-2-butenyl)silane Analysis
| Technique | Typical Column | Common Detector | Primary Application |
|---|---|---|---|
| Gas Chromatography (GC) | Nonpolar capillary (e.g., DB-1, HP-5) | Flame Ionization (FID) | Purity assessment, quantitative analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Nonpolar capillary (e.g., DB-1, HP-5) | Mass Spectrometer (MS) | Separation and positive identification |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | ELSD, MS | Purification of less volatile mixtures |
Computational and Theoretical Investigations of Trimethyl 3 Methyl 2 Butenyl Silane Reactivity and Structure
Quantum Chemical Calculations (e.g., Density Functional Theory, Perturbation Theory) for Reaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of chemical reactions involving organosilanes. For trimethyl(3-methyl-2-butenyl)silane, DFT could be used to calculate the enthalpies and Gibbs free energies of various potential reactions, such as electrophilic substitution at the double bond or reactions involving the cleavage of the carbon-silicon bond.
For instance, a study could compare the energy changes associated with the addition of an electrophile (E+) to either the C2 or C3 position of the 2-butenyl group. The calculated reaction energetics would reveal the most thermodynamically favorable pathway.
Table 1: Hypothetical Reaction Energetics for Electrophilic Addition to Trimethyl(3-methyl-2-butenyl)silane
| Reaction | Method | Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Addition to C2 | B3LYP | 6-31G(d) | Data not available | Data not available |
| Addition to C3 | B3LYP | 6-31G(d) | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.
Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry allows for the mapping of reaction pathways and the identification of transition states, which are crucial for understanding reaction kinetics. For trimethyl(3-methyl-2-butenyl)silane, transition state analysis could predict the activation energies for various reactions. By locating the transition state structure and calculating its energy, researchers can determine the kinetic feasibility of a proposed reaction mechanism. This is particularly important for understanding the regioselectivity of reactions.
Molecular Mechanics and Dynamics Simulations for Conformational Studies
The three-dimensional structure and conformational flexibility of trimethyl(3-methyl-2-butenyl)silane can be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods can predict the most stable conformations of the molecule by calculating the steric and torsional strains associated with different arrangements of its atoms. Understanding the preferred conformations is essential as it can influence the molecule's reactivity by affecting the accessibility of different reactive sites.
Electronic Structure Calculations for Reactivity Predictions (e.g., HOMO/LUMO Analysis)
The electronic structure of a molecule provides deep insights into its reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Table 2: Hypothetical Frontier Molecular Orbital Energies for Trimethyl(3-methyl-2-butenyl)silane
| Molecular Orbital | Method | Basis Set | Energy (eV) |
| HOMO | B3LYP | 6-31G(d) | Data not available |
| LUMO | B3LYP | 6-31G(d) | Data not available |
| HOMO-LUMO Gap | B3LYP | 6-31G(d) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.
Computational Insights into Stereoselectivity and Regioselectivity
Computational methods are invaluable for predicting the stereochemical and regiochemical outcomes of reactions. For trimethyl(3-methyl-2-butenyl)silane, theoretical calculations could explain why a particular stereoisomer or regioisomer is formed preferentially. By modeling the transition states leading to different products, the energy barriers can be compared. The pathway with the lowest activation energy will correspond to the major product observed experimentally. This type of analysis is fundamental in synthetic chemistry for designing reactions that yield a desired product with high selectivity.
Derivatization and Functionalization Strategies of the Butenylsilane Moiety
Selective Chemical Modifications of the Unsaturated Butenyl Chain
The carbon-carbon double bond within the 3-methyl-2-butenyl (B1208987) (prenyl) group of trimethyl(3-methyl-2-butenyl)silane is amenable to a variety of chemical modifications. These reactions enable the incorporation of diverse functionalities onto the organic portion of the molecule while preserving the integrity of the trimethylsilyl (B98337) group.
Key transformations of the unsaturated butenyl chain include:
Epoxidation: The reaction of the butenylsilane with an oxidizing agent like a peroxy acid leads to the formation of an epoxide ring at the site of the double bond. This epoxide is a versatile intermediate that can subsequently react with a range of nucleophiles to introduce different functional groups.
Hydrosilylation: In the presence of a suitable catalyst, a silane (B1218182) can add across the double bond. This process, known as hydrosilylation, can be used to introduce additional silicon-containing moieties to the molecule.
Polymerization: The unsaturated butenyl group can participate in polymerization reactions, allowing for the creation of silicon-containing polymers with unique properties.
| Reaction Type | Reagents | Product Functional Group |
| Epoxidation | Peroxy Acid | Epoxide |
| Hydrosilylation | Silane, Catalyst | Silyl (B83357) Ether |
| Polymerization | Monomers, Initiator | Polymer Chain |
Grafting and Surface Functionalization Methodologies
The trimethylsilyl group of silane, trimethyl(3-methyl-2-butenyl)- can be exploited to anchor the butenyl moiety onto various substrates, particularly those with hydroxyl groups such as silica (B1680970) and other metal oxides. This surface functionalization is typically achieved through reactions that form stable siloxane bonds (Si-O-Surface).
The process generally involves the reaction of the silane with the surface hydroxyl groups, leading to the covalent attachment of the trimethyl(3-methyl-2-butenyl)silyl group. This method is widely employed to modify the surface properties of materials, rendering them hydrophobic or providing reactive sites for further chemical transformations. The attached butenyl group, with its reactive double bond, offers a platform for subsequent chemical modifications on the material's surface.
| Substrate | Reactive Surface Group | Resulting Bond |
| Silica | Hydroxyl (-OH) | Siloxane (Si-O-Si) |
| Alumina | Hydroxyl (-OH) | Siloxane (Si-O-Al) |
| Glass | Hydroxyl (-OH) | Siloxane (Si-O-Si) |
Transformations Involving Cleavage and Formation of Silicon-Carbon Bonds
While many synthetic strategies aim to maintain the integrity of the silicon-carbon bond, its selective cleavage can be a powerful tool in organic synthesis. The trimethylsilyl group can function as a leaving group or be transformed into other functional groups.
Although silyl groups like trimethylsilyl are generally considered chemically stable, reactions involving the cleavage of the silicon-carbon bond can be induced under specific conditions. uni-rostock.de For instance, certain Lewis acids can promote the exchange of a methyl group on the silicon atom. uni-rostock.de The development of enzymatic processes has also shown the potential for breaking silicon-carbon bonds, offering a pathway for the biodegradation of organosilicon compounds. nih.gov
Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the formation of silicon-carbon bonds through reactions like carbene insertion into Si-H bonds. nih.gov Conversely, the cleavage of silicon-carbon bonds can also be achieved. For example, the reaction of certain organosilicon compounds with trifluoroacetic acid can lead to the cleavage of a silicon-phenyl bond. rsc.org
| Transformation Type | Key Reagents/Conditions | Bond Change |
| Methyl/Triflate Exchange | Lewis Acids (e.g., AgOTf) | Si-C Cleavage, Si-O Formation uni-rostock.de |
| Enzymatic Oxidation | Engineered Cytochrome P450 | Si-C Cleavage nih.gov |
| Acid-Mediated Cleavage | Trifluoroacetic Acid | Si-C Cleavage rsc.org |
Emerging Research Frontiers and Future Prospects for Trimethyl 3 Methyl 2 Butenyl Silane
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of trimethyl(3-methyl-2-butenyl)silane. Research in this area is focused on designing catalysts that can control the regioselectivity and stereoselectivity of reactions involving the allylic system.
Palladium-catalyzed reactions, such as the silyl-Heck reaction, represent a promising frontier. nih.gov Second-generation phosphine (B1218219) ligands have been developed that significantly improve the yields of allylsilanes from terminal alkenes by suppressing isomerization, a common side reaction. nih.gov These advancements are directly applicable to the synthesis and functionalization of trimethyl(3-methyl-2-butenyl)silane, offering more efficient routes to this key building block.
Ruthenium-based catalysts, well-known for their role in olefin metathesis, are also being explored for hydroarylation reactions. scispace.com This offers a powerful method for the formation of carbon-carbon bonds in an atom-economical manner. The application of such catalysts to trimethyl(3-methyl-2-butenyl)silane could enable the direct and selective addition of aromatic groups, opening up new pathways to complex molecular architectures.
Furthermore, trityl cation-catalyzed Hosomi-Sakurai reactions have been developed for the allylation of β,γ-unsaturated α-ketoesters with allylsilanes, demonstrating high yields and excellent chemoselectivity. mdpi.com This methodology could be extended to trimethyl(3-methyl-2-butenyl)silane for the synthesis of complex ketoesters.
Table 1: Comparison of Catalytic Systems for Allylsilane Reactions
| Catalytic System | Key Features | Potential Application for Trimethyl(3-methyl-2-butenyl)silane |
| Palladium-Phosphine Complexes | High efficiency in silyl-Heck reactions, suppression of alkene isomerization with second-generation ligands. nih.gov | Efficient synthesis and functionalization. |
| Ruthenium Complexes | Effective for hydroarylation reactions, atom-economical C-C bond formation. scispace.com | Direct arylation to create complex structures. |
| Trityl Cation Catalysts | High chemoselectivity in Hosomi-Sakurai reactions with α-ketoesters. mdpi.com | Synthesis of complex γ,γ-disubstituted α-ketoesters. |
This table provides a summary of emerging catalytic systems and their potential applications for reactions involving trimethyl(3-methyl-2-butenyl)silane.
Exploration of Bio-Inspired and Environmentally Benign Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using less hazardous substances. acs.orgyoutube.com In this context, bio-inspired and environmentally benign transformations of organosilicon compounds, including trimethyl(3-methyl-2-butenyl)silane, are gaining traction.
The biosynthesis of terpenes, natural products with a vast array of structures and functions, provides a rich source of inspiration for new synthetic strategies. mdpi.comnih.gov The enzymatic cyclization of prenyl diphosphates to form diverse terpene skeletons is a model for developing biomimetic catalysts that could effect similar transformations on substrates like trimethyl(3-methyl-2-butenyl)silane. Such approaches could lead to the sustainable synthesis of valuable, complex molecules.
Integration into Multicomponent and Flow Chemistry Approaches
Modern synthetic chemistry is increasingly moving towards more efficient and automated processes. Multicomponent reactions (MCRs) and flow chemistry are two powerful strategies that align with these goals, and the integration of trimethyl(3-methyl-2-butenyl)silane into these workflows holds significant promise. organic-chemistry.orgrug.nl
MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, offering high atom economy and procedural simplicity. organic-chemistry.org The reactive nature of the allylsilane moiety in trimethyl(3-methyl-2-butenyl)silane makes it an ideal candidate for participation in MCRs, for example, in reactions with carbonyl compounds and other electrophiles. scispace.com The development of novel MCRs incorporating this prenylsilane could provide rapid access to diverse molecular scaffolds for drug discovery and materials science.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. acs.orgamf.chkncv.nlrsc.org The application of flow chemistry to reactions involving trimethyl(3-methyl-2-butenyl)silane could enable the safe and efficient production of fine chemicals and pharmaceutical intermediates. acs.orgkncv.nl For instance, the synthesis of terpenoids using silyl (B83357) intermediates in a flow system could provide a scalable and sustainable manufacturing process. mdpi.com
Applications in Advanced Materials Science and Nanotechnology
The unique combination of an organosilicon unit and a reactive organic group makes trimethyl(3-methyl-2-butenyl)silane a valuable building block for the creation of advanced materials and for applications in nanotechnology. researchgate.netrsc.org
In polymer science, organosilanes are used to create silicon-containing polymers with tailored properties. youtube.comyoutube.com The prenyl group of trimethyl(3-methyl-2-butenyl)silane can be polymerized or functionalized to create novel polymers with unique thermal, mechanical, or optical properties. These materials could find applications in areas such as high-performance coatings, adhesives, and biomedical devices.
In the realm of nanotechnology, silanes are widely used for the surface modification of inorganic nanomaterials, such as silica (B1680970) nanoparticles, to improve their compatibility with organic matrices and to introduce new functionalities. mines.edumdpi.comnih.govfrontiersin.org Trimethyl(3-methyl-2-butenyl)silane could be used to functionalize the surface of nanoparticles, with the prenyl group providing a handle for further chemical modification or for imparting specific biological activity. mines.edu Such functionalized nanomaterials could have applications in drug delivery, bioimaging, and diagnostics. rsc.org The development of silicon-based nanomaterials is a rapidly growing field, and versatile organosilanes like trimethyl(3-methyl-2-butenyl)silane are expected to play a crucial role in the design of next-generation nanodevices. doabooks.orgmdpi.com
Table 2: Potential Applications in Materials Science and Nanotechnology
| Application Area | Potential Role of Trimethyl(3-methyl-2-butenyl)silane |
| Polymer Science | Monomer for the synthesis of novel silicon-containing polymers with tailored properties. |
| Surface Modification | Functionalization of inorganic surfaces (e.g., silica, glass) to improve compatibility and introduce reactive sites. mdpi.com |
| Nanomaterials | Surface modification of nanoparticles for applications in drug delivery, bio-imaging, and sensors. mines.edunih.gov |
| Hybrid Materials | Creation of organic-inorganic hybrid materials with unique combinations of properties. |
This table outlines the potential applications of trimethyl(3-methyl-2-butenyl)silane in the fields of materials science and nanotechnology.
Q & A
Basic: What are the common synthetic routes for preparing trimethyl(3-methyl-2-butenyl)silane, and how can reaction conditions be optimized?
Answer:
Trimethyl(3-methyl-2-butenyl)silane can be synthesized via hydrosilylation reactions, where a silicon-hydrogen bond adds across an unsaturated hydrocarbon. A typical method involves reacting trimethylsilane (HSiMe₃) with 3-methyl-1-butyne under catalytic conditions (e.g., Speier’s catalyst, chloroplatinic acid). Key considerations include:
- Catalyst Loading : Optimize catalyst concentration (e.g., 0.1–1 mol% Pt) to balance reaction rate and side reactions like isomerization .
- Solvent Choice : Use inert solvents (e.g., dry THF or hexane) to prevent moisture interference .
- Temperature Control : Moderate temperatures (40–60°C) minimize thermal degradation of the alkynyl precursor.
Validation via GC-MS and ¹H NMR (e.g., δ 0.1 ppm for SiMe₃; δ 4.7–5.5 ppm for vinyl protons) confirms product purity .
Basic: How is the structure of trimethyl(3-methyl-2-butenyl)silane characterized experimentally?
Answer:
Structural confirmation relies on spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Identify silicon-bound methyl groups (δ 0.1–0.3 ppm in ¹H NMR) and allylic carbons (δ 110–150 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 170 for C₈H₁₈Si) and fragmentation patterns (e.g., loss of Me₃Si group) .
- Gas Chromatography (GC) : Assess purity and retention time against standards .
Advanced: How do steric effects from the 3-methyl-2-butenyl group influence the reactivity of this silane in cross-coupling reactions?
Answer:
The bulky 3-methyl-2-butenyl group creates steric hindrance, impacting reaction pathways:
- Coupling Efficiency : Reduced reactivity in Stille or Suzuki couplings due to hindered access to the silicon center. Compare with less hindered analogs (e.g., vinyltrimethylsilane) .
- Selectivity : Steric effects may favor β-addition over α-addition in hydrosilylation. Computational studies (DFT) can model transition states to predict regioselectivity .
- Experimental Design : Use kinetic studies (e.g., monitoring by in situ IR) to quantify rate differences between hindered/unhindered silanes .
Advanced: What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Answer:
Discrepancies in thermodynamic data often arise from experimental methods (e.g., combustion calorimetry vs. computational models). To address this:
- Cross-Validate Techniques : Compare experimental data (e.g., NIST-reported values) with high-level ab initio calculations (e.g., G4 thermochemistry) .
- Assess Purity : Impurities (e.g., residual catalyst or isomers) skew calorimetric results. Use GC-MS and elemental analysis to verify sample integrity .
- Error Margins : Report uncertainties in computational methods (e.g., ±2 kcal/mol for DFT) and experimental setups .
Advanced: How does the stability of trimethyl(3-methyl-2-butenyl)silane under oxidative or hydrolytic conditions affect its utility in polymer chemistry?
Answer:
The Si–C bond’s susceptibility to hydrolysis or oxidation limits applications in aqueous environments. Mitigation strategies include:
- Protective Groups : Introduce hydrolytically stable substituents (e.g., fluorinated silanes, as in [312-81-2]) to enhance stability .
- Encapsulation : Embed the silane in hydrophobic polymer matrices (e.g., PDMS) to shield it from moisture .
- Accelerated Aging Tests : Expose the compound to controlled humidity (e.g., 85% RH at 40°C) and monitor degradation via TGA or FTIR .
Basic: What safety precautions are critical when handling trimethyl(3-methyl-2-butenyl)silane in laboratory settings?
Answer:
- Air Sensitivity : Store under inert gas (Ar/N₂) to prevent oxidation .
- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.
- Spill Management : Neutralize spills with ethanol/water mixtures to hydrolyze reactive Si–H bonds safely .
Advanced: How can computational modeling predict the electronic properties of trimethyl(3-methyl-2-butenyl)silane for material science applications?
Answer:
- DFT Calculations : Model HOMO/LUMO energies to assess electron-donating/withdrawing behavior. Compare with experimental cyclic voltammetry data .
- Molecular Dynamics (MD) : Simulate interactions with polymer matrices to design silane-modified composites .
- Parametrization : Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
